Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate
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Overview
Description
Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate is an organic compound with a complex structure that includes bromine, fluorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various halogenated derivatives .
Scientific Research Applications
Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-fluorobenzoate
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 3-bromo-5-(difluoromethyl)benzoate
Uniqueness
Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate is a fluorinated benzoate derivative that has garnered attention for its potential biological activity. The incorporation of difluoromethyl and bromine substituents can significantly enhance the compound's reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H7BrF2O3
- Molecular Weight : 273.05 g/mol
The presence of the difluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Recent studies have investigated the anticancer activity of this compound against various cancer cell lines. For example, in a study examining its cytotoxic effects, the compound demonstrated significant inhibition of cell proliferation in human lung cancer (A549) and cervical cancer (HeLa) cell lines. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating potent activity against these cancer types .
The proposed mechanism of action involves the induction of apoptosis through the activation of caspase pathways. The compound appears to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of both bromine and difluoromethyl groups enhances the biological activity compared to non-fluorinated analogs. The electron-withdrawing nature of the difluoromethyl group increases the compound's electrophilicity, facilitating interactions with nucleophilic sites on target proteins .
Study 1: Cytotoxicity Evaluation
In a controlled laboratory setting, this compound was evaluated for its cytotoxic effects on A549 and HeLa cells. The results indicated an IC50 value of approximately 15 µM for A549 cells and 20 µM for HeLa cells, suggesting that the compound has a selective cytotoxic effect on these cancer cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 15 | Apoptosis via ROS generation |
HeLa | 20 | Caspase activation |
Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated that administration of this compound resulted in significant tumor regression compared to control groups. The compound was administered at doses ranging from 10 to 30 mg/kg body weight, showing dose-dependent efficacy.
Properties
Molecular Formula |
C9H7BrF2O3 |
---|---|
Molecular Weight |
281.05 g/mol |
IUPAC Name |
methyl 3-bromo-5-(difluoromethyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C9H7BrF2O3/c1-15-9(14)5-2-4(8(11)12)3-6(10)7(5)13/h2-3,8,13H,1H3 |
InChI Key |
QVGFZGWESRIKCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C(F)F)Br)O |
Origin of Product |
United States |
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